molecular formula C17H16N4O2S B2661840 N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 933238-32-5

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2661840
CAS No.: 933238-32-5
M. Wt: 340.4
InChI Key: WWXHSZNEQKQMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(morpholin-4-yl)aniline with 2,1,3-benzothiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-yl)phenyl]guanidine
  • N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
  • 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique benzothiadiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique properties .

Biological Activity

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a benzothiadiazole core substituted with a morpholine group and a carboxamide functional group. Its molecular formula is C17H16N2O2S, with a molecular weight of approximately 300.39 g/mol.

Physical Properties

  • Melting Point : Information on the melting point can be crucial for understanding the compound's stability and handling.
  • Solubility : Solubility in various solvents affects its bioavailability and pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzothiadiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)-4-methoxybenzenesulfonamidePC-3 (Prostate)0.67
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)6.82

These results indicate that similar compounds exhibit promising anticancer activity, suggesting that this compound may also possess such properties.

The mechanism by which benzothiadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : Targeting specific signaling pathways that regulate cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

For example, molecular docking studies have indicated that certain derivatives bind effectively to enzyme targets involved in cancer progression, demonstrating favorable binding affinities and energies .

Antimicrobial Activity

Benzothiadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, compounds exhibiting activity against both bacterial and fungal strains have been reported.

Compound MIC (μmol/mL) Target Organisms Reference
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides10.7–21.4Various bacteria and fungi

These findings suggest that this compound may also display antimicrobial properties worth exploring.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various benzothiadiazole derivatives against human cancer cell lines (NCI-60 panel), several compounds were found to exhibit significant cytotoxicity. The study utilized both in vitro assays and molecular docking techniques to evaluate binding interactions with key oncogenic proteins.

Case Study 2: Structure-Based Drug Design

Another investigation focused on structure-based drug design strategies for synthesizing new benzothiadiazole derivatives. Researchers employed computational modeling to predict the biological activity based on structural modifications. This approach led to the identification of several promising candidates with enhanced potency against targeted cancer types .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-1-6-15-16(11-12)20-24-19-15)18-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXHSZNEQKQMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.